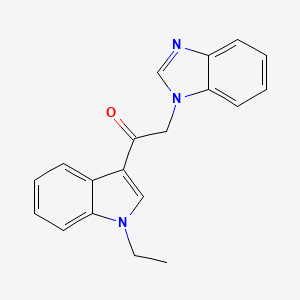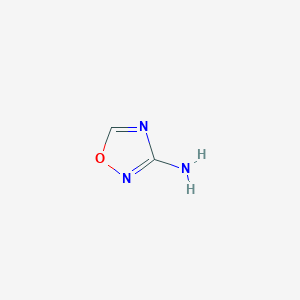
4-(Trifluormethyl)umbelliferyl-Oleat
Übersicht
Beschreibung
4-(Trifluoromethyl)umbelliferyl oleate is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a chromen-7-yl group, a trifluoromethyl group, and an octadec-9-enoate moiety. It has gained attention due to its potential therapeutic and environmental applications.
Wissenschaftliche Forschungsanwendungen
4-(Trifluoromethyl)umbelliferyl oleate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory agent, antioxidant, and in drug development for various diseases.
Industry: It is employed in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
Target of Action
The primary target of the compound 4-(Trifluoromethyl)umbelliferyl oleate, also known as [2-Oxo-4-(trifluoromethyl)chromen-7-yl] (Z)-octadec-9-enoate, is lipase .
Mode of Action
4-(Trifluoromethyl)umbelliferyl oleate interacts with lipase through a process of hydrolysis . Upon hydrolysis, it releases a highly fluorescent compound called 4-trifluoromethylumbelliferone . This interaction results in a change in the fluorescence intensity, which can be measured and used to quantify the activity of lipase .
Biochemical Pathways
The action of 4-(Trifluoromethyl)umbelliferyl oleate affects the lipid metabolism pathway. By acting as a substrate for lipase, it participates in the breakdown of lipids. The downstream effects include the release of fatty acids and glycerol, which are further metabolized for energy production or other cellular processes .
Pharmacokinetics
Its metabolism likely involves hydrolysis by lipase, and excretion pathways would depend on the resulting metabolites .
Result of Action
The molecular effect of 4-(Trifluoromethyl)umbelliferyl oleate’s action is the release of 4-trifluoromethylumbelliferone, a highly fluorescent compound . On a cellular level, this can lead to changes in cellular fluorescence, which can be used as a measure of lipase activity .
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of 4-(Trifluoromethyl)umbelliferyl oleate. For instance, the compound is reported to be insensitive to pH, making it suitable for use in various environments, including food analysis .
Biochemische Analyse
Biochemical Properties
Lipases are responsible for the hydrolysis of this compound, leading to the release of 4-trifluoromethylumbelliferone . The nature of this interaction is enzymatic hydrolysis, a common biochemical reaction .
Cellular Effects
The cellular effects of 4-(Trifluoromethyl)umbelliferyl oleate are primarily related to its role as a lipase substrate. By releasing 4-trifluoromethylumbelliferone upon hydrolysis, it can influence cellular processes related to lipid metabolism
Molecular Mechanism
The molecular mechanism of action of 4-(Trifluoromethyl)umbelliferyl oleate involves its interaction with lipase enzymes. These enzymes catalyze the hydrolysis of the compound, leading to the release of 4-trifluoromethylumbelliferone . This process can influence gene expression and other molecular processes related to lipid metabolism .
Metabolic Pathways
4-(Trifluoromethyl)umbelliferyl oleate is involved in lipid metabolism pathways, where it serves as a substrate for lipase enzymes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)umbelliferyl oleate typically involves multiple steps, including the formation of the chromen-7-yl core, introduction of the trifluoromethyl group, and esterification with octadec-9-enoic acid. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as chromatography and crystallization are employed to purify the final product. The use of automated reactors and continuous flow systems can further enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Trifluoromethyl)umbelliferyl oleate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluorodeschloroketamine: This compound shares structural similarities with 4-(Trifluoromethyl)umbelliferyl oleate, particularly in the presence of a fluorine atom.
Lemon Balm (Rosmarinic Acid): Contains bioactive compounds with antioxidant properties, similar to the potential antioxidant activity of 4-(Trifluoromethyl)umbelliferyl oleate.
Uniqueness
The uniqueness of 4-(Trifluoromethyl)umbelliferyl oleate lies in its combination of a chromen-7-yl group, trifluoromethyl group, and octadec-9-enoate moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
[2-oxo-4-(trifluoromethyl)chromen-7-yl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37F3O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(32)34-22-18-19-23-24(28(29,30)31)21-27(33)35-25(23)20-22/h9-10,18-21H,2-8,11-17H2,1H3/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYMAHKATXKUBJ-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dimethyl-6-(pyridin-4-YL)imidazo[2,1-B]thiazole](/img/structure/B1644256.png)


![(2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid](/img/structure/B1644268.png)

![2,10-Bis[[tert-butyl(dimethyl)silyl]oxy]pentacene-6,13-dione](/img/structure/B1644273.png)
![4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)-benzene-1,2-diamine](/img/structure/B1644275.png)




![2-Chloro-1-[5-(2-methyl-2-propanyl)-1,2-oxazol-3-yl]ethanone](/img/structure/B1644291.png)


